molecular formula C10H11N3O3S B12865385 8-Ethyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one

8-Ethyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B12865385
M. Wt: 253.28 g/mol
InChI Key: BAXBOJGFJVRQAD-UHFFFAOYSA-N
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Description

8-Ethyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core with an ethyl group at the 8th position and a methylsulfonyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one can be achieved through various methods. One common approach involves the condensation of pyrimidine derivatives with pyridine derivatives. For instance, the reaction of 2-chloropyrimidine with 2-aminopyridine in the presence of a base can yield the desired pyrido[2,3-d]pyrimidine scaffold. Subsequent functionalization with ethyl and methylsulfonyl groups can be achieved through alkylation and sulfonylation reactions, respectively .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process typically includes the formation of the pyrido[2,3-d]pyrimidine core followed by selective functionalization. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

8-Ethyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents at specific positions on the pyrido[2,3-d]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl, aryl, or functional groups.

Scientific Research Applications

8-Ethyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to nucleotides.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 8-Ethyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-7(8H)-one: The parent compound without the ethyl and methylsulfonyl groups.

    2-Amino-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one: A similar compound with an amino group at the 2nd position instead of the methylsulfonyl group.

    8-Ethyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one: A compound with a methylthio group instead of the methylsulfonyl group.

Uniqueness

8-Ethyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one is unique due to the presence of both the ethyl and methylsulfonyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H11N3O3S

Molecular Weight

253.28 g/mol

IUPAC Name

8-ethyl-2-methylsulfonylpyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C10H11N3O3S/c1-3-13-8(14)5-4-7-6-11-10(12-9(7)13)17(2,15)16/h4-6H,3H2,1-2H3

InChI Key

BAXBOJGFJVRQAD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C=CC2=CN=C(N=C21)S(=O)(=O)C

Origin of Product

United States

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